molecular formula C24H24FN3O4S B4068008 2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide

2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide

Cat. No.: B4068008
M. Wt: 469.5 g/mol
InChI Key: GVBLDIUCZIGVLS-UHFFFAOYSA-N
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Description

2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C24H24FN3O4S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.14715559 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

A study on guanidinium-functionalized polymer electrolytes highlights the synthesis of polymers via an activated fluorophenyl-amine reaction, which allows precise control over the cation functionality. This method avoids deleterious side reactions, offering stable incorporation of functionalities into phenyl rings, suggesting potential for high-performance polymer electrolytes in energy devices (Kim et al., 2011).

Novel Insecticides

Research into novel insecticides, such as flubendiamide, which contains a unique chemical structure with sulfonylalkyl groups, indicates significant insecticidal activity against lepidopterous pests. This demonstrates the potential for chemical compounds with specific functional groups in developing new, highly effective pest management solutions (Tohnishi et al., 2005).

Chemical Synthesis and Characterization

The catalyst- and solvent-free synthesis of benzamides through microwave-assisted Fries rearrangement provides an efficient approach for regioselective synthesis, showcasing the versatility of benzamide derivatives in chemical synthesis and potential pharmaceutical applications (Moreno-Fuquen et al., 2019).

Biological Activity

A study on the synthesis, crystal structure, and biological activity of chloro and fluoro benzamide derivatives reveals their novel class and preliminary herbicidal activity. This suggests that specific substitutions in benzamide structures can lead to compounds with potential agricultural applications (Li et al., 2008).

Antimicrobial Activity

Benzamides carrying a sulfonamide moiety have been synthesized and evaluated for antimicrobial activity, showing significant potential against a range of bacteria and fungi. This highlights the role of benzamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Properties

IUPAC Name

2-[[2-(2-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S/c1-17(18-10-4-3-5-11-18)26-24(30)19-12-6-8-14-21(19)27-23(29)16-28(33(2,31)32)22-15-9-7-13-20(22)25/h3-15,17H,16H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBLDIUCZIGVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
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2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
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2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
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2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
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2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
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2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide

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